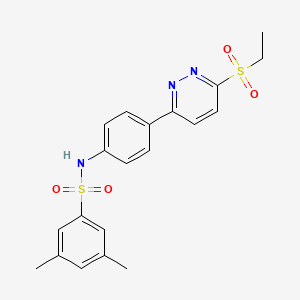

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-10-9-19(21-22-20)16-5-7-17(8-6-16)23-29(26,27)18-12-14(2)11-15(3)13-18/h5-13,23H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEMCNYGXHCYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the ethylsulfonyl group. The phenyl ring is then functionalized with the dimethylbenzenesulfonamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while substitution reactions on the phenyl ring can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide exhibit promising anticancer properties. The incorporation of the pyridazine ring enhances the compound's ability to inhibit specific cancer cell lines by targeting signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that sulfonamide derivatives can interfere with the activity of carbonic anhydrases, which are often upregulated in cancer cells.

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Compounds like N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide may act as inhibitors of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby exhibiting antimicrobial activity . This application is particularly relevant in the development of new antibiotics to combat resistant bacterial strains.

Synthesis and Chemical Reactions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Ring : This involves cyclization reactions using appropriate precursors.

- Sulfonation : The introduction of the sulfonamide group is achieved through reactions with sulfonating agents under controlled conditions.

- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Case Study on Anticancer Efficacy

In a study published in a peer-reviewed journal, a derivative of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide was tested against various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity Evaluation

Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it inhibited bacterial growth at low concentrations, highlighting its potential use in developing new antimicrobial therapies .

Data Table: Summary of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth through signaling pathways | Significant cytotoxicity against specific cancer cell lines |

| Antimicrobial | Inhibition of bacterial growth | Effective against both Gram-positive and Gram-negative bacteria |

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The ethylsulfonyl and dimethylbenzenesulfonamide groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyridazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents, such as:

- N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide

- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Uniqueness

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethylsulfonyl and dimethylbenzenesulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyridazine ring and sulfonamide functional groups, suggesting a diverse range of biological interactions.

- Molecular Formula : C20H22N4O2S

- Molecular Weight : 382.48 g/mol

- CAS Number : 921586-16-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, while the pyridazine ring may contribute to its anticancer properties.

Anticancer Activity

Recent studies have indicated that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In animal models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis compared to control groups.

Study 2: Anti-inflammatory Activity

In an experimental model of arthritis, administration of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide resulted in a significant reduction in joint swelling and pain scores. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling the pyridazine core with the substituted phenylsulfonamide moiety. Key steps include sulfonylation using benzenesulfonyl chloride derivatives (e.g., 3,5-dimethylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or DMAP as catalysts) . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization are critical to achieve >95% purity. Analytical techniques like HPLC and NMR should confirm the absence of byproducts such as unreacted sulfonyl chloride or positional isomers .

Q. How can the compound’s structural integrity and stability be validated under experimental conditions?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the ethylsulfonyl and dimethyl groups.

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.

- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for storage recommendations (e.g., -20°C under inert gas) .

- pH-dependent stability assays in aqueous buffers (e.g., PBS) to identify degradation pathways (e.g., hydrolysis of the sulfonamide bond) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Kinase inhibition profiling : Screen against Syk kinase due to structural similarities to known inhibitors like Cerdulatinib (ethylsulfonyl-substituted analogs) . Use ATP-competitive assays with recombinant Syk and measure IC₅₀ values.

- Cell viability assays : Test against leukemia (e.g., Jurkat) or solid tumor lines (e.g., HeLa) using MTT or resazurin-based protocols. Include positive controls (e.g., fostamatinib) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

- Methodological Answer :

- Systematic substituent variation : Modify the ethylsulfonyl group (e.g., replace with methylsulfonyl or trifluoromethanesulfonyl) and assess changes in kinase inhibition profiles .

- Molecular docking : Use Syk kinase crystal structures (PDB: 3FQR) to model interactions. Focus on hydrogen bonding with Lys402 and hydrophobic contacts in the hinge region .

- Off-target screening : Employ panels like Eurofins KinaseProfiler to identify cross-reactivity with kinases such as JAK2 or BTK .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., CYP3A4-mediated oxidation of the pyridazine ring) .

- Metabolite identification : Use LC-MS/MS to detect major metabolites (e.g., N-dealkylation products) and correlate with activity loss .

- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies (e.g., phosphate esterification) to improve exposure .

Q. How can conflicting results in enzyme inhibition vs. cellular assays be systematically analyzed?

- Methodological Answer :

- Assay condition calibration : Ensure consistency in ATP concentrations (e.g., 10 μM for Syk assays) and cell permeability (e.g., verify via intracellular accumulation using fluorescent analogs) .

- Mechanistic studies : Perform Western blotting for downstream targets (e.g., pERK in B-cell signaling) to confirm target engagement in cells .

- Resistance profiling : Generate compound-resistant cell lines via chronic exposure and perform whole-exome sequencing to identify mutations (e.g., Syk gatekeeper residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.